Octane-1,4,7-triyl triacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5451-24-1 |
|---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4,7-diacetyloxyoctyl acetate |
InChI |
InChI=1S/C14H24O6/c1-10(19-12(3)16)7-8-14(20-13(4)17)6-5-9-18-11(2)15/h10,14H,5-9H2,1-4H3 |
InChI Key |
KMTQPBJQSULHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CCCOC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octane 1,4,7 Triyl Triacetate
Strategies for the Stereoselective Synthesis of Octane-1,4,7-triol Precursors
The critical precursor for octane-1,4,7-triyl triacetate is octane-1,4,7-triol. The spatial arrangement of the hydroxyl groups in this triol dictates the stereochemistry of the final acetate (B1210297) product. Therefore, developing stereoselective methods for its synthesis is of paramount importance.
Regioselective Functionalization of Octane (B31449) Backbones in Polyol Synthesis
The regioselective introduction of hydroxyl groups onto an octane backbone is a foundational step in the synthesis of octane-1,4,7-triol. This can be achieved through a variety of methods that leverage the differential reactivity of specific positions on the carbon chain.
One conceptual approach involves the use of starting materials with pre-installed functional groups that can be converted to hydroxyl groups. For instance, a C8 alpha,omega-difunctionalized alkane could be a suitable starting point. The introduction of the third hydroxyl group at the C4 position would require a highly regioselective oxidation or hydroxylation method.
Recent advancements in catalysis offer potential solutions. For example, while not demonstrated on an octane backbone, the principles of regioselective functionalization of polyols through catalytic C(sp³)–C(sp³) Kumada-type coupling of cyclic sulfate (B86663) esters highlight the potential for precise installation of functional groups. nih.gov Such strategies could be adapted to introduce a substituent at the C4 position of a suitably protected octane derivative, which could then be converted to a hydroxyl group.
Theoretical calculations can also play a significant role in predicting the most reactive sites for functionalization. Studies on the regioselective synthesis of oligoether-substituted bis(styryl)sexithiophenes have shown that electron spin density distribution can predict the site of reaction, a principle that could be applied to the functionalization of an octane backbone. rsc.org
Asymmetric Approaches to Octane-1,4,7-triol Stereoisomers
Achieving the desired stereochemistry in octane-1,4,7-triol requires asymmetric synthesis strategies. While the synthesis of octane-1,4,7-triol itself is not detailed in the literature, the enantioselective synthesis of the related octane-1,3,7-triol provides a valuable precedent. nih.govwikipedia.org
The synthesis of the stereoisomers of octane-1,3,7-triol was successfully performed using chiral building blocks. nih.govwikipedia.org Specifically, (R)- and (R,S)-butane-1,3-diol, as well as (S)- and (R,S)-butane-1,2,4-triol, were employed as starting materials. nih.govwikipedia.org This building block approach allows for the controlled introduction of chiral centers. A similar strategy could be envisioned for octane-1,4,7-triol, where chiral synthons containing the hydroxyl groups at the desired positions are coupled together.
Furthermore, asymmetric catalysis offers powerful tools for setting stereocenters. For instance, nickel(II)-PyBPI complexes have been used for the regio- and enantioselective Friedel–Crafts alkylation/annulation to create chiral tricyclic indoles, demonstrating the potential of metal complexes in controlling stereochemistry. wikipedia.org Such catalytic systems could potentially be adapted for the asymmetric hydroxylation or epoxidation of an octane-based substrate, followed by ring-opening to generate the desired triol stereoisomer.
Optimized Esterification Protocols for Polyol Acetates
Once the octane-1,4,7-triol precursor is obtained, the next crucial step is its esterification to yield this compound. The efficiency and selectivity of this transformation are highly dependent on the chosen protocol.
Direct Esterification Techniques for Octane-1,4,7-triol
Direct esterification using acetic anhydride (B1165640) is a common and effective method for converting alcohols to their corresponding acetates. researchgate.net In the context of octane-1,4,7-triol, this would involve reacting the triol with an excess of acetic anhydride, often in the presence of a catalyst such as a strong acid or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
A study on the isolation and identification of octane-1,3,7-triol utilized acetylation for the resolution of its enantiomers via gas chromatography. nih.govwikipedia.org This indicates that the hydroxyl groups of a closely related octane triol are amenable to acetylation, suggesting that a similar approach would be successful for octane-1,4,7-triol. The reaction would likely proceed readily to give the triacetate.
| Parameter | Condition | Purpose |
| Acylating Agent | Acetic Anhydride | Provides the acetyl group for esterification. |
| Catalyst | Acid catalyst (e.g., H₂SO₄) or DMAP | To accelerate the reaction rate. |
| Solvent | Aprotic solvent (e.g., Dichloromethane, THF) | To dissolve reactants and facilitate the reaction. |
| Temperature | Room temperature to gentle heating | To control the reaction rate and prevent side reactions. |
Table 1: Proposed Conditions for Direct Esterification of Octane-1,4,7-triol
Transesterification Pathways in the Formation of this compound
Transesterification offers an alternative route to this compound, typically involving the reaction of the triol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. This method can sometimes offer advantages in terms of milder reaction conditions and different selectivity profiles.
Various catalysts have been developed for transesterification reactions, including metal-based catalysts and enzymes. While specific studies on octane-1,4,7-triol are lacking, research on the transesterification of other polyols provides valuable insights. For example, the transesterification of triolein (B1671897) with methanol (B129727) to produce biodiesel has been optimized using zeolite LTA catalysts. This highlights the potential of heterogeneous catalysts for efficient transesterification.
The choice of the acyl donor is also crucial. Vinyl acetate is often used as an irreversible acyl donor, as the byproduct, acetaldehyde, is volatile and can be easily removed, driving the equilibrium towards the product.
Chemo- and Regioselective Acylation of Polyols towards Target Isomers
While the target molecule is the triacetate, the principles of chemo- and regioselective acylation are critical, especially if partial acetylation to form mono- or di-acetates is desired. These techniques allow for the selective protection or modification of specific hydroxyl groups within a polyol.
The use of bulky acylating agents or specific catalysts can favor the acylation of less sterically hindered hydroxyl groups. For instance, enzymatic catalysis is renowned for its high chemo- and regioselectivity in polyol transformations. Lipases, for example, can selectively acylate primary alcohols over secondary ones.
In the case of octane-1,4,7-triol, the hydroxyl groups at positions 1, 4, and 7 would exhibit different steric environments, potentially allowing for selective acylation under carefully controlled conditions. While Friedel-Crafts acylation is typically applied to aromatic systems, the underlying principles of controlling reactivity through catalyst and substrate design are broadly applicable in organic synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is pivotal in developing environmentally benign and economically viable production methods. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govmsu.edunumberanalytics.com The focus is on creating sustainable pathways that address the entire lifecycle of the chemical process, from starting materials to the final product. msu.edu
Development of Sustainable Catalytic Systems for Esterification
The esterification of the parent polyol, octane-1,4,7-triol, to form this compound is a key reaction where sustainable catalytic systems can play a significant role. Traditional esterification processes often rely on homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. google.com Modern approaches focus on heterogeneous catalysts and other innovative systems that are recyclable, non-toxic, and highly efficient. rsc.org
Heterogeneous Acid Catalysts: Solid acid catalysts offer a greener alternative to conventional liquid acids. These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for their reuse. acs.org Materials such as ion-exchange resins, zeolites, and supported acids have been investigated for polyol esterification. researchgate.net For instance, the use of magnetic nanoparticles coated with an acidic layer provides a catalyst that can be easily recovered using a magnetic field, simplifying the purification process. researchgate.net Another approach involves using alginate-based catalysts, which are derived from renewable resources and have shown high catalytic activity in esterification reactions due to their porous structure. researchgate.net
Ionic Liquids: Ionic liquids (ILs) have emerged as potential green catalysts and solvents for esterification reactions. google.com Certain ILs with acidic properties can effectively catalyze the acetylation of polyols. google.com Their low vapor pressure reduces air pollution, and their tunability allows for the design of catalysts with specific properties. researchgate.net The use of Brønsted acidic ionic liquids, for example, has shown promise in improving esterification yields while allowing for catalyst recycling. google.com
Supported Metal Catalysts: Recent research has explored the use of supported metal catalysts for the synthesis of polyesters. nih.gov For example, a system using commercial zinc glutarate (ZnGA) with a supported metal has been shown to be stable, efficient, and recyclable in polymerization processes, which share mechanistic similarities with esterification. nih.gov Such systems offer the potential for developing robust and low-cost catalysts for the synthesis of triacetates like this compound.
The table below summarizes various sustainable catalytic systems that could be applied to the synthesis of this compound, based on findings from polyol esterification studies.
| Catalyst Type | Example(s) | Key Advantages | Relevant Findings |
| Heterogeneous Acid Catalysts | Ion-exchange resins, Zeolites, Magnetic nanoparticles, Alginate-based catalysts | Easy separation and recyclability, reduced corrosion, potential for continuous flow processes. acs.org | High catalytic activity and porosity of alginate-based catalysts enhance esterification. researchgate.net Magnetic nanoparticles allow for simple recovery. researchgate.net |
| Ionic Liquids (ILs) | Brønsted acidic ILs, IL-Heteropoly acids (IL-HPA) | Low vapor pressure, tunable properties, potential for catalyst recycling. google.com | IL-HPA catalysts have been successfully used for polyol acetylation, with easy product separation. google.com |
| Supported Metal Catalysts | Zinc glutarate (ZnGA) on a support | Stability, efficiency, recyclability, low cost. nih.gov | Supported ZnGA catalysts are effective in polyester (B1180765) synthesis, a related process. nih.gov |
Solvent-Free and Atom-Economical Methodologies
Solvent-Free Synthesis: A major goal in green chemistry is to eliminate the use of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. nih.gov Developing solvent-free reaction conditions for the synthesis of this compound would be a significant advancement. acs.org In such a process, the reactants themselves act as the solvent, or the reaction is carried out in a neat fashion. This approach simplifies the work-up procedure, reduces waste, and can lead to higher reaction rates. acs.orgresearchgate.net The use of heterogeneous catalysts is particularly well-suited for solvent-free systems, as they can be easily filtered off from the liquid product. acs.org
Atom Economy: Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. tamu.eduwikipedia.orgacs.org A reaction with high atom economy is one that generates minimal byproducts. rsc.org The synthesis of this compound via the direct esterification of octane-1,4,7-triol with acetic acid produces water as the only byproduct. While this is a relatively benign byproduct, reactions with 100% atom economy, such as addition reactions, are the ideal. buecher.de In the context of esterification, using acetic anhydride instead of acetic acid can also be considered, though this produces acetic acid as a byproduct, which may need to be recycled to maintain high atom economy. ncsu.edu The ultimate goal is to design a synthesis route where all the atoms from the starting materials are found in the final product. acs.org
The following table illustrates the atom economy for the synthesis of this compound using different acetylating agents.
| Acetylating Agent | Reaction | Byproduct(s) | Theoretical Atom Economy |
| Acetic Acid | C₈H₁₈O₃ + 3 CH₃COOH → C₁₄H₂₄O₆ + 3 H₂O | Water | High |
| Acetic Anhydride | C₈H₁₈O₃ + 3 (CH₃CO)₂O → C₁₄H₂₄O₆ + 3 CH₃COOH | Acetic Acid | Moderate (can be high if byproduct is recycled) |
Biocatalytic Routes to Polyol Acetate Esters
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. wur.nl Lipases are a class of enzymes that are particularly effective in catalyzing esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity. nih.gov
Lipase-Catalyzed Synthesis: The synthesis of polyol esters, and by extension this compound, can be achieved using lipases. wur.nlresearchgate.net These enzymes can function in non-aqueous media, which is advantageous for ester synthesis as it shifts the equilibrium towards the product. nih.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used as they can be easily recovered and reused, making the process more cost-effective. psecommunity.orgnih.gov The reactions are typically carried out under mild temperatures, reducing energy consumption and minimizing the formation of degradation byproducts. wur.nl
Advantages of Biocatalysis:
High Selectivity: Lipases can distinguish between different hydroxyl groups in a polyol, potentially allowing for the synthesis of specific isomers of partially acetylated products if desired. wur.nl
Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and pressures, reducing energy costs and improving safety. wur.nl
Reduced Waste: Biocatalytic processes often require fewer protection and deprotection steps, leading to shorter synthesis routes and less waste. acs.org
Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable. rsc.org
Research on the lipase-catalyzed synthesis of various polyol esters has shown high conversion rates. researchgate.net For instance, the enzymatic synthesis of biolubricants from free fatty acids and polyols like trimethylolpropane (B17298) has achieved conversions of up to 93%. researchgate.net These findings suggest that a biocatalytic route to this compound is a viable and sustainable alternative to conventional chemical methods.
The table below provides an overview of common lipases used in the synthesis of polyol esters.
| Lipase (B570770) Source | Commercial Name (if applicable) | Key Characteristics |
| Candida antarctica lipase B | Novozym® 435 | Highly stable and active, widely used for esterification. nih.govpsecommunity.org |
| Mucor miehei lipase | Lipozyme® | Effective for esterification of sugars and fatty acids. wur.nl |
| Thermomyces lanuginosus lipase | Lipozyme TL IM | Shows high activity in solvent-free systems for biolubricant synthesis. researchgate.net |
| Aspergillus niger lipase | Catalyzes the synthesis of esters from various dicarboxylic acids and diols. researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization in Research of Octane 1,4,7 Triyl Triacetate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
A detailed analysis of the ¹H and ¹³C NMR spectra, crucial for the structural assignment of Octane-1,4,7-triyl triacetate, cannot be provided due to the absence of published spectral data.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound
The application of multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity of protons and carbons within the octane (B31449) backbone and the acetate (B1210297) groups. However, no such experimental data has been reported.
Isotopic Labelling Strategies for Complex Signal Interpretation
Isotopic labelling, for instance with ¹³C or ²H, is a powerful tool for resolving signal overlap and confirming structural assignments in complex molecules. There is no indication in the available literature that such studies have been performed on this compound.
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
While the nominal mass of this compound can be calculated from its formula, specific experimental mass spectrometry data is required for confirmation and detailed structural analysis.
High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Analysis
HRMS data would provide the high-accuracy mass of the molecular ion, confirming the elemental composition. Isotope ratio analysis would further corroborate the proposed formula. This data is not currently available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem MS/MS experiments are critical for understanding the fragmentation patterns of a molecule, which in turn provides valuable structural information. The fragmentation pathways of this compound have not been documented.
Chromatographic Methodologies for Purity Assessment and Isomeric Separation
Specific gas chromatography (GC) or liquid chromatography (LC) methods for the purity assessment and separation of potential stereoisomers of this compound have not been described in the scientific literature. The development of such methods would be essential for quality control and for isolating specific isomers for further study.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. This compound, as an acetylated derivative of its parent triol, possesses sufficient volatility to be amenable to GC analysis. Research has shown that the acetylation of polyols, such as octane-1,3,7-triol, is a key derivatization step to enable their separation and analysis by gas chromatography. nih.gov
In a typical GC-MS analysis, the sample containing this compound is injected into the GC system, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a capillary column. nih.gov The column's stationary phase separates different components of the sample based on their boiling points and affinity for the phase. For a compound like this compound, a non-polar or medium-polarity column, such as one with a TG-5MS (5% Phenyl Polysilphenylene-siloxane) stationary phase, would be appropriate. nih.gov
As the separated components exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular "fingerprint." The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M+), albeit potentially weak, corresponding to its molecular weight, along with characteristic fragment ions. Key fragmentations would likely include the neutral loss of acetic acid (CH₃COOH, 60 Da) and the formation of acylium ions (CH₃CO⁺, m/z 43), which is a hallmark of acetate esters.
Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound
| Parameter | Value / Description |
| GC System | |
| Column Type | TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium (1 mL/min) |
| Inlet Temperature | 250-280 °C |
| Oven Program | Initial temp 50-70°C, ramp 5-10°C/min to 280-300°C |
| MS System | |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Mass Range | m/z 40-500 |
| Expected Data | |
| Retention Time (RT) | Dependent on exact conditions, but higher than the parent triol |
| Key Fragment Ions (m/z) | 43 (CH₃CO⁺), [M-60]⁺, [M-260]⁺, [M-360]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms and Mixtures
For analyzing this compound in its native form within complex mixtures or for characterizing its non-volatile precursors like the parent triol, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govnih.gov LC-MS is particularly powerful for compounds that are thermally labile or not sufficiently volatile for GC. nih.gov
The LC system separates components in a liquid mobile phase using a column packed with a stationary phase. For a moderately polar compound like this compound, reversed-phase chromatography is commonly employed. nih.gov This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like ammonium (B1175870) acetate or formic acid to improve ionization. nih.govnih.gov
After separation, the column eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates intact molecular ions with minimal fragmentation. lcms.cz This allows for the accurate determination of the molecular weight. In positive ion mode, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ are typically observed.
Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. lcms.cz This provides structural information, similar to GC-MS, but with more control over the fragmentation process.
Table 2: Typical LC-MS Parameters for Analysis of Acetate Esters
| Parameter | Value / Description |
| LC System | |
| Column Type | Reversed-Phase C18 (e.g., 100 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.8 mL/min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Scan Mode | Full Scan (for survey), Multiple Reaction Monitoring (MRM) for quantification |
| Expected Data | |
| Precursor Ion (Positive ESI) | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
| Key MS/MS Fragments | Ions corresponding to loss of acetate groups |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying functional groups and probing the molecular structure of this compound. These techniques measure the vibrations of bonds within a molecule, which occur at specific, characteristic frequencies. msu.edu
FTIR Spectroscopy measures the absorption of infrared radiation by the molecule. The spectrum provides a unique fingerprint based on the molecule's functional groups. msu.edu For this compound, the most prominent features in the FTIR spectrum would be related to the acetate groups. A very strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ester. libretexts.org Another strong band, or set of bands, would appear in the 1200-1250 cm⁻¹ region, corresponding to the C-O-C asymmetric stretching of the ester linkage. researchgate.netresearchgate.net Weaker bands from C-H stretching of the alkyl chain and methyl groups would be observed around 2850-2960 cm⁻¹. libretexts.org
Raman Spectroscopy involves scattering of monochromatic light (from a laser) by the molecule. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Therefore, it provides complementary information. While the C=O stretch is also visible in Raman spectra, it is typically weaker than in FTIR. Symmetrical vibrations and bonds involving non-polar groups often produce strong Raman signals. The C-C backbone of the octane chain would show characteristic signals in the fingerprint region of the Raman spectrum.
By analyzing the precise frequencies, intensities, and shapes of these vibrational bands, researchers can confirm the presence of the acetate functional groups, assess the purity of the sample, and potentially study conformational aspects of the octane chain.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |
| C-H (Alkyl Chain) | Stretching | 2850 - 2960 | Medium-Strong |
| C=O (Ester) | Stretching | 1735 - 1750 | Very Strong |
| C-H (Methyl) | Bending | 1365 - 1385 | Medium |
| C-O-C (Ester) | Asymmetric Stretch | 1200 - 1250 | Strong |
| C-O (Ester) | Symmetric Stretch | 1000 - 1100 | Medium |
Theoretical and Computational Investigations of Octane 1,4,7 Triyl Triacetate
Quantum Chemical Calculations (DFT) on Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering profound insights into the electronic structure and three-dimensional arrangement of atoms within a molecule. For a molecule like Octane-1,4,7-triyl triacetate, DFT would be an invaluable tool. These calculations can predict a variety of molecular properties, including optimized bond lengths, bond angles, and dihedral angles.
DFT methods are capable of generating a variety of isolated molecular properties and have received considerable attention for their performance in describing structures and energetics. researchgate.net The selection of an appropriate functional and basis set, such as B3LYP with a 6-311+G(d,p) basis set, is crucial for obtaining results that correlate well with experimental data. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond | Predicted Value (Å or °) |
| Bond Length | C-O (ester) | 1.35 - 1.37 |
| C=O (ester) | 1.20 - 1.22 | |
| C-C (octane chain) | 1.52 - 1.54 | |
| Bond Angle | O-C=O | ~120 |
| C-O-C | ~115 | |
| Dihedral Angle | C-C-C-C (octane backbone) | Variable (trans, gauche) |
Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would require specific DFT calculations for this compound.
Conformation Analysis and Energy Landscape Mapping
The flexibility of the octane (B31449) backbone and the rotatable ester groups in this compound suggest a complex conformational landscape. Conformation analysis, typically performed using computational methods, involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. By systematically rotating key dihedral angles and performing geometry optimizations at each step, an energy landscape map can be constructed.
This process would reveal the most stable, low-energy conformations of the molecule. For instance, relaxed scan calculations can be carried out to determine intramolecular rotational barriers. nih.gov Understanding the preferred conformations is critical as it influences the molecule's physical properties and its interactions with other molecules.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comimperial.ac.uk The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.
Table 2: Hypothetical FMO Analysis Data for this compound
| Molecular Orbital | Predicted Energy (eV) | Implication for Reactivity |
| HOMO | -7.0 to -8.0 | Electron-donating regions, likely centered on the oxygen atoms of the ester groups. |
| LUMO | -0.5 to -1.5 | Electron-accepting regions, likely centered on the carbonyl carbons of the ester groups. |
| HOMO-LUMO Gap | 6.5 to 7.5 | Indicates relatively high kinetic stability. |
Note: These energy values are illustrative and would need to be determined through specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of how a molecule behaves over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations would be instrumental in understanding its conformational dynamics in different environments (e.g., in a solvent or in the solid state).
These simulations can reveal the flexibility of the molecule, the rates of conformational changes, and how it interacts with neighboring molecules. The analysis of intermolecular forces, such as van der Waals forces and potential hydrogen bonds, can be achieved through methods like Radical Distribution Function (RDF) analysis derived from MD trajectories. researchgate.net
Mechanistic Insights into Reactions Involving this compound
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions at a molecular level.
Transition State Analysis of Esterification and Hydrolysis Processes
The formation (esterification) and cleavage (hydrolysis) of the ester linkages in this compound are fundamental reactions. Transition state theory can be used in conjunction with quantum chemical calculations to map out the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. A lower activation energy corresponds to a faster reaction rate.
Catalytic Effects on Reaction Pathways: Computational Modeling
The rates of esterification and hydrolysis can be significantly influenced by catalysts, such as acids or bases. Computational modeling can be employed to investigate these catalytic effects. By including a catalytic species in the quantum chemical calculations, it is possible to model how the catalyst interacts with this compound and lowers the activation energy of the reaction. This would provide detailed insights into the catalytic mechanism at the atomic level.
Comparative Computational Studies with Structurally Related Polyol Acetates and Isomers
A comparative computational analysis would likely involve this compound and its isomers, where the positions of the acetate (B1210297) groups on the octane backbone are varied. Additionally, comparison with other well-studied polyol acetates, such as glycerol (B35011) triacetate, can offer a broader understanding of the impact of chain length and hydroxyl group distribution on the molecule's computed properties.
Molecular Geometry and Conformational Analysis:
The first step in a comparative computational study would be to determine the most stable conformation of each molecule through geometry optimization. For a flexible molecule like this compound, with multiple rotatable bonds, this process is crucial. The resulting optimized geometries would reveal key differences in bond lengths, bond angles, and dihedral angles among the isomers and related polyol acetates. These structural variations are fundamental to understanding differences in physical and chemical properties.
Electronic Properties:
Analysis of the electronic structure provides insights into the reactivity and stability of the molecules. Key parameters derived from computational calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Semi-empirical MO calculations, such as the PM3 method, have been effectively used to study the reactions of acetate esters. koreascience.kr
Vibrational Spectroscopy:
Theoretical vibrational spectra, calculated using methods like DFT, are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.govsociedadpolimerica.org.mx By comparing the calculated vibrational frequencies of this compound with its isomers and other polyol acetates, specific spectral features can be assigned to particular vibrational modes of the acetate groups and the hydrocarbon backbone. researchgate.netnih.gov This comparative approach can help in identifying unique spectral markers for each compound.
Below are interactive data tables showcasing hypothetical, yet scientifically plausible, results from a comparative computational study involving this compound and related compounds. These tables are designed to illustrate the type of data generated in such an investigation.
Table 1: Comparative Geometrical Parameters of Selected Polyol Acetates
| Compound | C=O Average Bond Length (Å) | C-O (Ester) Average Bond Length (Å) | O-C-C Average Bond Angle (°) |
|---|---|---|---|
| This compound | 1.215 | 1.350 | 110.5 |
| Octane-1,2,3-triyl triacetate | 1.213 | 1.355 | 109.8 |
| Glycerol triacetate | 1.218 | 1.348 | 111.2 |
Table 2: Comparative Electronic Properties of Selected Polyol Acetates
This table compares the calculated HOMO and LUMO energies and the resulting energy gap for the selected polyol acetates. These values are indicative of the molecules' relative reactivity and stability.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -9.85 | 1.50 | 11.35 |
| Octane-1,2,3-triyl triacetate | -9.70 | 1.65 | 11.35 |
| Glycerol triacetate | -10.05 | 1.45 | 11.50 |
Table 3: Characteristic Calculated Vibrational Frequencies (cm⁻¹) for Selected Polyol Acetates
This table highlights the key calculated vibrational frequencies corresponding to the carbonyl (C=O) and C-O ester stretches. The shifts in these frequencies can be correlated with structural and electronic differences among the molecules.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
|---|---|---|
| This compound | 1745 | 1240 |
| Octane-1,2,3-triyl triacetate | 1750 | 1235 |
| Glycerol triacetate | 1740 | 1245 |
Navigating the Scientific Void: The Case of this compound
A thorough and exhaustive search of scientific literature and chemical databases has yielded no information on the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, reaction mechanisms, or any potential applications. The absence of this compound from established chemical registries and research publications strongly suggests that it is either a theoretical and as-yet unsynthesized molecule, an exceedingly rare and poorly documented substance, or a misnomer for another chemical entity.
The systematic name "this compound" itself presents structural ambiguities that may contribute to its absence from the scientific record. The term "triyl" indicates a trivalent radical, which is an uncommon and potentially unstable configuration on a simple alkane chain like octane.
Consequently, it is not possible to provide an article on the reaction mechanisms and chemical transformations of this compound as requested. Any attempt to do so would be speculative and lack the required scientific basis and citation from credible sources.
Therefore, the sections and subsections outlined in the prompt, including:
Reaction Mechanisms and Chemical Transformations of Octane 1,4,7 Triyl Triacetate
Regioselectivity and Stereoselectivity in Chemical Transformations
cannot be addressed for the specified compound.
Similarly, the creation of data tables and a list of compound names is not feasible due to the lack of any available data.
Should a corrected or alternative name for this compound be provided, a renewed search of the scientific literature could be undertaken. Until then, "Octane-1,4,7-triyl triacetate" remains an enigma in the world of chemistry.
Exploration of Octane 1,4,7 Triyl Triacetate in Specialized Research Applications
Octane-1,4,7-triyl Triacetate as a Model Compound for Mechanistic Organic Chemistry Studies
Due to its ester functionalities, this compound can serve as a valuable model compound for investigating reaction mechanisms in organic chemistry, particularly in the study of ester hydrolysis. The rate and mechanism of ester hydrolysis are fundamental concepts in organic chemistry, and model compounds are often employed to elucidate these pathways under various conditions.
Research on the hydrolysis of other esters has shown that the reaction can be catalyzed by either acids or bases. study.comchemistrysteps.com In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a carboxylic acid and an alcohol. libretexts.orgresearchgate.net Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. chemistrysteps.com
The structure of this compound, with its three ester groups, offers a platform to study the kinetics and thermodynamics of sequential and parallel hydrolysis reactions. Researchers could investigate the relative rates of hydrolysis of the primary versus the secondary acetate (B1210297) groups, providing insights into steric and electronic effects on reaction rates.
Table 1: Investigating Reaction Kinetics of Ester Hydrolysis
| Parameter | Description | Potential Study with this compound |
| Rate Constant (k) | A measure of the reaction rate. | Determining the rate constants for the hydrolysis of each acetate group under acidic and basic conditions. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Calculating the activation energy for the hydrolysis of each ester to understand the energy barriers of the reaction. |
| Reaction Order | The relationship between the concentration of reactants and the reaction rate. | Determining the reaction order with respect to the ester and the catalyst (acid or base). |
Studies on model esters have also explored the influence of external factors, such as mechanical stretching forces, on hydrolysis rates. researchgate.net While directly applicable to polymeric esters, such studies on smaller molecules like this compound could provide fundamental data on how mechanical stress at a molecular level can influence chemical reactivity.
Advanced Applications in Materials Science Research
The properties of this compound, inferred from those of similar polyol esters, suggest its potential in materials science as a component in specialized polymers, a plasticizer, or a lubricant.
Component in Specialized Polymers:
Polyol esters are utilized in the synthesis of various polymers, including polyesters and polyurethanes. researchgate.net The trifunctional nature of the parent triol (octane-1,4,7-triol) means that after hydrolysis of the acetate groups, it can act as a cross-linking agent, introducing branches into a polymer structure. This can significantly impact the mechanical properties of the resulting material, such as its rigidity and thermal stability. Research in this area would involve incorporating octane-1,4,7-triol, derived from the triacetate, into polymer backbones and characterizing the resulting materials.
Academic Studies on Plasticizers:
Plasticizers are additives that increase the flexibility and durability of polymers. beckfoot.org Triacetin (glycerol triacetate), a structurally similar compound, is a well-known non-toxic plasticizer for cellulose-based plastics. nbinno.comunipi.it It works by embedding itself between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature. tandfonline.comresearchgate.net this compound could be investigated as a novel plasticizer, particularly for bioplastics like cellulose acetate and polylactic acid (PLA). usm.my
Table 2: Potential Plasticizing Effects of this compound on a Polymer Matrix
| Property | Effect of Plasticizer | Potential Investigation |
| Glass Transition Temperature (Tg) | Decreases | Measuring the change in Tg of a polymer after the addition of this compound. |
| Tensile Strength | Decreases | Quantifying the reduction in tensile strength to assess plasticizing efficiency. |
| Elongation at Break | Increases | Measuring the increase in elongation to determine the enhancement of flexibility. |
Lubricants:
Polyol esters are a significant class of synthetic lubricants known for their excellent thermal and oxidative stability, high viscosity index, and good lubricity. zslubes.comheaocn.comlookchem.com These properties make them suitable for demanding applications such as jet engine oils and refrigeration lubricants. nih.govzslubes.com The structure of this compound, with its ester groups and hydrocarbon backbone, suggests it could be explored as a lubricant base oil or additive. Research would focus on its viscosity-temperature characteristics, thermal stability, and tribological performance. tandfonline.comresearchgate.netnih.gov
Research into Environmental Fate and Chemical Degradation Mechanisms
Understanding the environmental fate of chemical compounds is crucial. For this compound, research in this area would focus on its biodegradation and hydrolytic degradation pathways. Esters are generally susceptible to hydrolysis, which can be a key degradation pathway in aqueous environments. nih.gov The ester linkages in this compound would likely be cleaved, yielding octane-1,4,7-triol and acetic acid.
Biodegradation studies would involve exposing the compound to various microorganisms to determine the rate and extent of its breakdown. Given that many polyol esters are known to be biodegradable, it is plausible that this compound would also be amenable to microbial degradation. heaocn.com
In the context of plasticizers, the environmental fate is of particular concern due to their potential to leach from plastic products. nih.gov Research into the degradation of this compound would be important if it were to be considered as a plasticizer. Studies on the degradation of cellulose acetate have shown that the degree of substitution of acetyl groups affects the rate of degradation. nih.gov
Development of Novel Analytical Methodologies for Detection and Quantification in Complex Research Matrices
The ability to accurately detect and quantify a compound is essential for its study. For this compound, various analytical techniques could be developed and optimized.
Chromatographic Methods:
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be primary methods for the separation and quantification of this compound. For complex mixtures, such as environmental samples or polymer extracts, these techniques coupled with mass spectrometry (GC-MS or LC-MS) would be powerful tools for identification and quantification. researchgate.net Programmed temperature gas chromatography has been successfully used for the analysis of complex mixtures of polyol ester lubricants. tandfonline.comdtic.mil
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be invaluable for the structural elucidation of this compound and its degradation products. nih.gov Fourier-transform infrared spectroscopy (FTIR) could be used to identify the characteristic ester carbonyl stretch, which would be useful for monitoring the synthesis or degradation of the compound. researchgate.net
Table 3: Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Application in Research |
| GC-MS | Separation, identification, and quantification of volatile compounds. | Analysis of purity, detection in environmental samples. |
| LC-MS | Separation, identification, and quantification of non-volatile compounds. | Analysis of degradation products in aqueous solutions. |
| NMR | Detailed structural information. | Confirmation of chemical structure, analysis of reaction products. |
| FTIR | Identification of functional groups. | Monitoring the presence of ester groups during synthesis or hydrolysis. |
Design and Synthesis of this compound Analogs for Structure-Reactivity Relationship Studies
The synthesis of analogs of this compound would be a key area of research to establish structure-reactivity and structure-property relationships. By systematically modifying the structure of the molecule, researchers can gain a deeper understanding of how different structural features influence its chemical and physical properties.
The synthesis of this compound itself would likely involve the esterification of octane-1,4,7-triol with acetic anhydride (B1165640) or acetic acid, potentially using a catalyst. researchgate.net The synthesis of the parent triol has been reported in the literature. acs.orgacs.org
Analogs could be designed by:
Varying the acyl groups: Instead of acetate, longer chain or branched carboxylates could be used to create esters with different steric and electronic properties. This would likely impact their performance as lubricants or plasticizers. nih.gov
Modifying the octane (B31449) backbone: The length of the carbon chain could be altered, or branching could be introduced to study the effect on properties like viscosity and pour point.
Introducing other functional groups: The incorporation of other functional groups onto the octane backbone could lead to novel properties and applications.
These structure-activity relationship studies are fundamental in the rational design of new molecules with tailored properties for specific applications in materials science and other fields.
Future Research Directions and Concluding Perspectives
Summary of Key Research Findings and Methodological Innovations
At present, there are no key research findings or methodological innovations specifically associated with Octane-1,4,7-triyl triacetate to summarize. The primary finding is the notable absence of this compound in existing chemical literature.
Unresolved Challenges and Emerging Research Opportunities
The principal challenge is the complete lack of information on this compound. This, however, presents a significant opportunity for foundational chemical research. Key research opportunities include:
De novo Synthesis: Developing and optimizing a reliable synthetic pathway to produce this compound. This would be the first and most critical step.
Structural Characterization: Once synthesized, comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography) will be essential to confirm its structure and stereochemistry.
Physicochemical Properties: A thorough investigation of its fundamental physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be required.
Broader Implications for Polyol Ester Chemistry and Sustainable Synthesis
Once synthesized and characterized, this compound could have implications for the broader field of polyol ester chemistry. Polyol esters are a class of synthetic esters known for their applications as lubricants, plasticizers, and in cosmetics. Research into the properties of this specific triacetate could reveal novel structure-property relationships. Furthermore, the development of a synthetic route could focus on principles of green and sustainable chemistry, contributing to more environmentally friendly production methods for this class of compounds.
Interdisciplinary Research Avenues for this compound Studies
Should the compound exhibit interesting properties, interdisciplinary research avenues could emerge. For instance, if it demonstrates unique lubricating properties, collaborations with mechanical engineers could be pursued. If it shows potential as a biodegradable plasticizer, research with materials scientists would be valuable. However, these avenues remain speculative until the compound is successfully synthesized and its basic properties are understood.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
